molecular formula C12H18N4 B11784295 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine

Cat. No.: B11784295
M. Wt: 218.30 g/mol
InChI Key: JYUJLBGXOCTSEG-UHFFFAOYSA-N
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Description

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring, a pyrimidine ring, and a cyclopropyl group. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and acidic or basic conditions for substitution reactions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used to study the interactions between small molecules and biological targets.

    Medicine: It has potential as a lead compound in drug discovery, particularly for developing treatments for various diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into the active sites of these targets, while the pyrimidine ring and cyclopropyl group contribute to binding affinity and specificity. The exact pathways involved depend on the biological context and the specific targets being studied .

Comparison with Similar Compounds

1-(6-Cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine can be compared to other compounds with similar structures, such as pyrrolidine derivatives and pyrimidine-containing molecules. Similar compounds include:

The uniqueness of this compound lies in its combination of the pyrrolidine ring, pyrimidine ring, and cyclopropyl group, which together confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

1-(6-cyclopropyl-2-methylpyrimidin-4-yl)pyrrolidin-3-amine

InChI

InChI=1S/C12H18N4/c1-8-14-11(9-2-3-9)6-12(15-8)16-5-4-10(13)7-16/h6,9-10H,2-5,7,13H2,1H3

InChI Key

JYUJLBGXOCTSEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(C2)N)C3CC3

Origin of Product

United States

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